2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol
Description
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is a boronate ester-containing compound featuring a 5,5-dimethyl-1,3,2-dioxaborinane ring conjugated to a 4-methoxyphenyl group and an ethanol side chain. This structure combines the hydrolytic stability of cyclic boronates with the functional versatility of phenolic and alcohol groups, making it relevant in medicinal chemistry and materials science. The compound’s boronate ester moiety enables applications in Suzuki-Miyaura cross-coupling reactions, while the methoxy and ethanol substituents may enhance solubility and bioactivity .
Properties
Molecular Formula |
C14H21BO4 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
2-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl]ethanol |
InChI |
InChI=1S/C14H21BO4/c1-14(2)9-18-15(19-10-14)12-8-11(6-7-16)4-5-13(12)17-3/h4-5,8,16H,6-7,9-10H2,1-3H3 |
InChI Key |
QURUFVVEGMDKIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)CCO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol typically involves the reaction of 3-(4-methoxyphenyl)ethanol with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under inert conditions to prevent the hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetaldehyde or 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)acetic acid.
Reduction: 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its boronic ester functionality.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol involves its ability to form stable complexes with diols and other nucleophiles. The boronic ester group can undergo reversible covalent bonding with diols, making it useful in sensing and separation applications. In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
(i) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene
- Key Differences: Replaces the ethanol and methoxy groups with a chlorine atom.
- Impact: The electron-withdrawing chlorine reduces solubility in polar solvents compared to the methoxy-ethanol derivative. Its reactivity in cross-coupling reactions is higher due to the Cl substituent’s activating effects .
(ii) 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
- Key Differences: Substitutes the 5,5-dimethyl dioxaborinane ring with a 4,4,5,5-tetramethyl dioxaborolane (pinacol ester) and replaces the ethanol with a benzenemethanol group.
- Impact: The pinacol ester confers greater steric bulk and hydrolytic stability but may reduce reactivity in coupling reactions.
(iii) 1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
- Key Differences : Features fluorine substituents at the 2- and 6-positions of the phenyl ring and a pinacol boronate.
- Impact: Fluorine atoms enhance metabolic stability and lipophilicity, making this compound more suited for drug design. However, the ethanol group’s positioning may reduce steric hindrance compared to the target compound .
Functional Group Variations
(i) 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethanol
- Key Differences: Replaces the 3-methoxy group with a phenoxy linkage.
- Similarity score: 0.94 .
(ii) 5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
- Key Differences : Contains three methoxy groups on the phenyl ring instead of one.
- Impact : Enhanced electron-donating effects from multiple methoxy groups could improve solubility but may sterically hinder boronate reactivity. Similarity score: 0.92 .
Physicochemical and Reactivity Comparisons
| Compound Name | Molecular Weight | Boronate Type | Key Substituents | Reactivity in Cross-Coupling | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| Target Compound | 250.1 (est.) | 5,5-Dimethyl dioxaborinane | 4-Methoxy, ethanol | Moderate | High |
| 4-(5,5-Dimethyl-dioxaborinan-2-yl)chlorobenzene | 224.49 | 5,5-Dimethyl dioxaborinane | Chlorine | High | Low |
| 3-Methoxy-4-(pinacol boronate)benzenemethanol | 250.1 | Pinacol boronate | 3-Methoxy, benzenemethanol | Low | Moderate |
| 2-(4-Dioxaborinan-2-ylphenoxy)ethanol | 234.05 (est.) | 5,5-Dimethyl dioxaborinane | Phenoxy, ethanol | Moderate | High |
Notes:
- Reactivity : Pinacol boronates (e.g., tetramethyl dioxaborolanes) exhibit lower reactivity due to steric shielding, whereas chlorine-substituted derivatives show enhanced activation .
- Solubility: Ethanol and methoxy groups improve aqueous solubility compared to halogenated or purely aromatic analogues .
Biological Activity
The compound 2-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyphenyl)ethanol is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a dioxaborinane moiety and a methoxyphenyl group, which may contribute to its biological activity. The molecular formula is , and it is characterized by the presence of a boron atom that can participate in various biochemical interactions.
Anticancer Properties
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, research on related boron compounds has shown that they can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study:
In a study examining the effects of boron-containing compounds on breast cancer cells (MCF-7), it was found that certain derivatives significantly inhibited cell growth in a dose-dependent manner. This suggests that the structural features of this compound might similarly influence cancer cell dynamics.
Antimicrobial Activity
Boron compounds are also known for their antimicrobial properties. Preliminary investigations into related compounds have demonstrated effectiveness against various bacterial strains. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic processes.
Research Findings:
A comparative study on the antibacterial efficacy of boron-containing phenolic compounds revealed that modifications in the phenolic structure could enhance antimicrobial activity. This indicates potential for this compound to act against pathogenic bacteria.
The biological activity of this compound may be attributed to several mechanisms:
-
Boron Interaction with Biomolecules:
Boron can form complexes with biomolecules such as proteins and nucleic acids, potentially altering their function. -
Signal Transduction Modulation:
The compound may interfere with key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells. -
Oxidative Stress Induction:
Some studies suggest that boron compounds can induce oxidative stress in cells, leading to increased apoptosis in cancer cells while sparing normal cells.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
